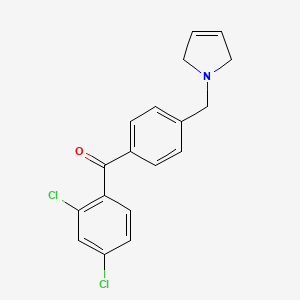

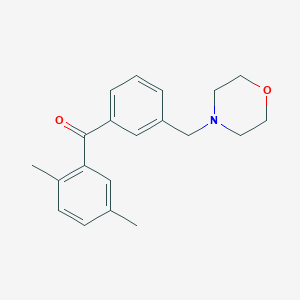

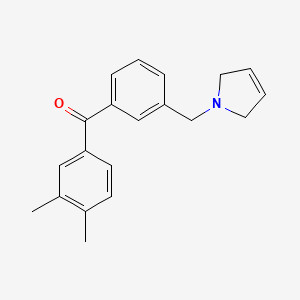

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone, also known as 3-((2,5-DHPPM) is a chemical compound which has been studied for its potential applications in scientific research. It is a derivative of pyrrolidine, a five-membered heterocyclic compound, and is composed of a phenyl group and a 3,4-dimethylphenyl group. The purpose of

Scientific Research Applications

Antimicrobial Activity

A study synthesized novel derivatives related to the specified compound and evaluated their in vitro antimicrobial activities. These compounds showed good antibacterial and antifungal activity, attributed to the presence of a heterocyclic ring. The introduction of a methoxy group further increased this activity, suggesting the potential of these derivatives as new antimicrobial agents (Hublikar et al., 2019).

Synthetic Methodology Development

Research has focused on developing efficient synthetic procedures for related compounds. For example, a one-pot synthesis method was elaborated for pyrrole derivatives using acetophenone, showcasing an economical approach to synthesizing these compounds (Kaur & Kumar, 2018).

Structural Analysis and Crystallography

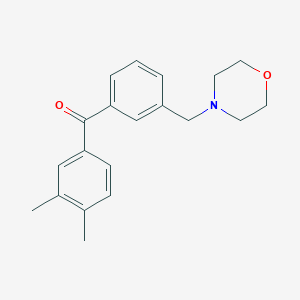

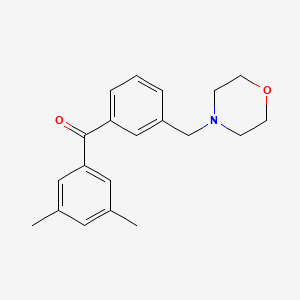

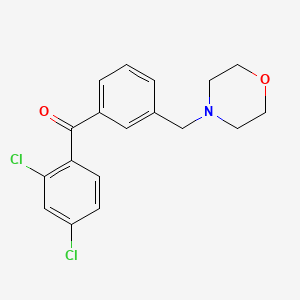

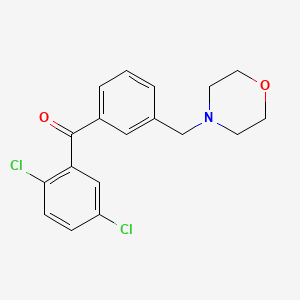

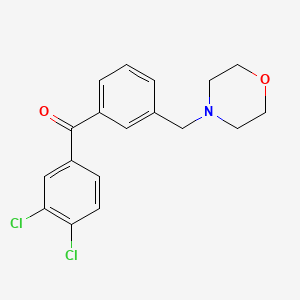

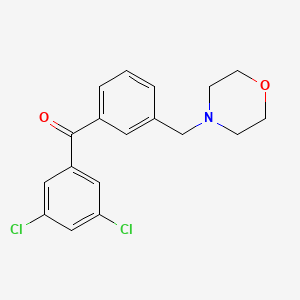

Studies have also delved into the crystal structure and molecular structure of related compounds. Isomorphous structures of methyl- and chloro-substituted small heterocyclic analogues, which obey the chlorine-methyl exchange rule, have been explored. Such research is vital for understanding the molecular and crystallographic properties of these compounds (Swamy et al., 2013).

Antioxidant and Insect Antifeedant Potency

Some derivatives have been synthesized to study their antimicrobial, antioxidant, and insect antifeedant activities. This indicates the broad scope of applications for these compounds in various fields, including agriculture and medicine (Thirunarayanan, 2015).

Potential Inhibitors in Biochemical Processes

Another study screened a broad group of compounds, including pyrazoles and pyrroles, to identify potential inhibitor lead compounds for fructose-1,6-bisphosphatase, a key enzyme in glucose metabolism. This highlights the potential use of these compounds in developing treatments for metabolic disorders (Rudnitskaya et al., 2009).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It is known that nitrogen-containing heterocycles, like this compound, play a key role in drug production . They are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential wide range of biological activities .

Result of Action

Compounds with similar structures have shown a wide range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-8-9-19(12-16(15)2)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h3-9,12-13H,10-11,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQZNEOLBQJIMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643488 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone | |

CAS RN |

898749-04-7 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)